1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
Butylone
CAS No.: 802575-11-7
Cat. No.: VC0522363
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 802575-11-7 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one |
| Standard InChI | InChI=1S/C12H15NO3/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9,13H,3,7H2,1-2H3 |
| Standard InChI Key | CGKQZIULZRXRRJ-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC |
| Canonical SMILES | CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC |
| Appearance | Solid powder |
Introduction
Chemical Classification and Properties
Butylone, also known as β-keto-N-methylbenzodioxolylbutanamine (βk-MBDB), belongs to multiple drug classes including phenethylamines, amphetamines, phenylisobutylamines, and cathinones . It is specifically categorized as a substituted cathinone with the chemical formula C12H15NO3 and a molar mass of 221.256 g·mol−1 . Butylone represents a β-keto (substituted cathinone) analogue of MBDB and a substituted methylenedioxyphenethylamine analogue of buphedrone . This positions the compound at the intersection of several psychoactive substance families, which explains its complex pharmacological profile.
The compound's IUPAC name is 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one, with CAS Registry Number 802575-11-7 . Its chemical structure features a benzodioxole ring system connected to a butanone chain with a methylamine substitution, creating the characteristic cathinone backbone with specific modifications that distinguish it from related compounds.
Historical Development
Butylone was first synthesized by Koeppe, Ludwig, and Zeile, which was documented in their 1967 scientific paper . Despite this early synthesis, the compound remained primarily within academic interest for nearly four decades. It emerged as a substance of recreational interest only in 2005 when it began to be sold as a designer drug .
The relationship between butylone and other substances is noteworthy – it shares the same relationship to methylone as MBDB does to MDMA (commonly known as "Ecstasy") . This structural relationship hints at its pharmacological properties and potential effects. Formal scientific investigation of butylone's properties began in earnest in 2009, when researchers demonstrated that it undergoes metabolic processes similar to related drugs such as methylone .
Synthesis Methods
The laboratory synthesis of butylone follows a multi-step process as documented in scientific literature. The synthesis pathway begins with 3,4-methylenedioxybutyrophenone dissolved in dichloromethane. This solution is treated with bromine to produce 3′,4′-methylenedioxy-2-bromobutyrophenone .
In the subsequent step, this brominated product is dissolved in dichloromethane and combined with an aqueous solution of methylamine (40%), followed by the addition of HCl. The resulting mixture undergoes phase separation, with the aqueous layer being isolated and then made alkaline using sodium bicarbonate . The amine product is then extracted using ether. The final butylone product is obtained by adding a drop of ether and HCl solution to the extracted amine .
This synthesis route represents the standard laboratory procedure, though it should be noted that clandestine production may employ variations of this method, potentially resulting in impurities or byproducts.
Pharmacology and Mechanism of Action
Butylone functions pharmacologically in a manner similar to MDMA and methylone, primarily by increasing extracellular monoamine levels in the brain . It acts as a potent inhibitor of norepinephrine and dopamine reuptake in human platelets, with its pharmacological profile closely resembling that of its more extensively studied homolog, methylone .
The compound's activity at various neurotransmitter transporters has been quantified in research studies. The following table presents the half maximal inhibitory concentrations (IC50) for butylone at different monoamine transporters:
| Transporter | IC50 Value (μM) |
|---|---|
| NET | 2.02 (1.5–2.7) |
| DAT | 2.90 (2.5–3.4) |
| SERT | 6.22 (4.3–9.0) |
Table 1: Half maximal inhibitory concentrations (IC50) for butylone at norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters .
Additionally, research has documented the following EC50 values (half maximal effective concentration):
| Transporter | EC50 Value (μM) |
|---|---|
| DAT | >100 |
| SERT | 5.5 (1.8–17) |
Table 2: Half maximal effective concentrations (EC50) for butylone at dopamine (DAT) and serotonin (SERT) transporters .
These values indicate that butylone exhibits greater inhibitory potency at the norepinephrine transporter compared to the dopamine and serotonin transporters, suggesting a pharmacological profile that may produce stimulant effects with entactogenic properties.
Metabolism and Pharmacokinetics
Butylone undergoes hepatic metabolism with subsequent renal excretion . Research has identified three major metabolic pathways for this compound :
Demethylenation and O-methylation
The primary metabolic route involves demethylenation of the methylenedioxy ring, followed by conversion to isomeric 4-hydroxy-3-methoxy- and 3-hydroxy-4-methoxy-N-methylcathinones, with subsequent conjugation . This pathway produces the 4-OH-3-MeO metabolite as the most common metabolite in human urine .
β-Ketone Reduction
The second pathway involves reduction of the β-ketone group, resulting in β-ketone reduced metabolites . This is considered a significant but secondary metabolic route.
N-Dealkylation
The third and least prominent pathway is N-dealkylation, which produces N-dealkyl metabolites . This pathway is considered minor compared to the first two routes.
An important pharmacokinetic observation is that free parent butylone has been found in abundant quantities in excreted urine, suggesting incomplete metabolism and the potential for direct detection of the parent compound in biological samples .
Detection and Analysis Methods
Several analytical methods have been developed for the detection and quantification of butylone in various matrices. As a basic drug, butylone can be effectively detected using gas chromatography-mass spectrometry (GC/MS) after basic liquid-liquid extraction and derivatization with either acetylation or trifluoroacetic anhydride (TFA) .
For the analysis of butylone and its metabolites in human urine, multiple approaches have been documented:
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GC/MS after enzymatic hydrolysis and liquid-liquid extraction of either underivatized samples or samples derivatized with acetyl or trifluoroacetyl groups
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Liquid chromatography-mass spectrometry (LC/MS) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) with electrospray ionization
It is worth noting that chromatographic differentiation between butylone and its structural isomer ethylone can be challenging, requiring optimized separation techniques to ensure accurate identification .
Prevalence and Usage Patterns
Reports from users suggest that butylone is typically ingested orally, sometimes by insufflation (nasal administration) . Self-reported recreational doses typically involve 2-4 repeated administrations of approximately 50-100 mg every 30-60 minutes . Users commonly report a slow onset of effects, typically taking 1.5-2 hours to manifest fully.
Physiological and Psychological Effects
While controlled clinical studies of butylone's effects in humans are lacking, self-reported accounts provide insight into its subjective effects. These reports describe experiences similar to those of methylone and ethylone, characterized by stimulation, euphoria, enhanced mental clarity, facilitated interpersonal interactions, and feelings of warmth and safety .
A frequently reported phenomenon is a strong urge to re-dose, sometimes leading users to consume up to three times their initially planned dose . The pleasurable effects typically last approximately 6 hours, after which users often report that the experience becomes overwhelming and unpleasant. A "crash" period lasting 10-12 hours commonly follows, characterized by headache, insomnia, and appetite suppression .
Legal Status
Butylone has been subject to legislative control in multiple jurisdictions:
China
As of October 2015, butylone is classified as a controlled substance in China .
Finland
Butylone is scheduled in the "government decree on psychoactive substances banned from the consumer market" in Finland .
United States
In the United States, butylone is classified as a Schedule I controlled substance under the Controlled Substances Act . This classification indicates that it is considered to have a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision.
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